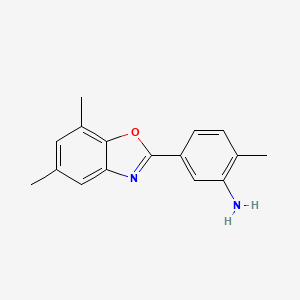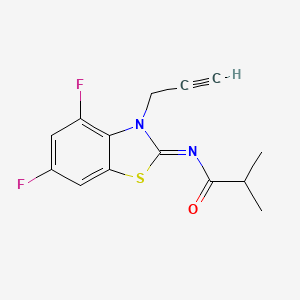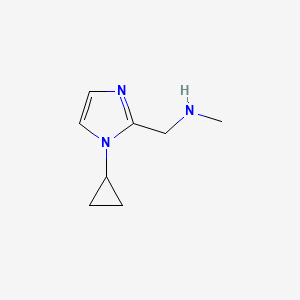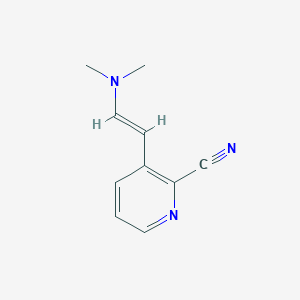
5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 . It is also known by other synonyms such as art-chem-bb b025536, asischem t30924, 5-(5,7-dimethyl-benzooxazol-2-yl)-2-methoxy-phenylamine, and akos bb-8514 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzoxazole ring attached to an aniline group. The benzoxazole ring contains a benzene ring fused with an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Wissenschaftliche Forschungsanwendungen
Novel PET Probes for Alzheimer's Disease
A study by Cui et al. (2012) developed two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using positron emission tomography (PET). These derivatives displayed high affinity for Aβ(1-42) aggregates and demonstrated significant potential as PET agents for detecting Aβ plaques in the living human brain, which could aid in the diagnosis and management of Alzheimer's disease (Cui et al., 2012).
Synthesis and Antioxidant Activity
In another realm of research, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized and analyzed for their potential in vitro antioxidant activities by Yüksek et al. (2015). The study found that these derivatives exhibit significant antioxidant properties, comparing favorably with standard antioxidants. This research indicates the potential utility of benzoxazole derivatives in developing therapeutic agents targeting oxidative stress-related diseases (Yüksek et al., 2015).
Enantioselective Synthesis of Metabolites
Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist. Through lipase-catalyzed transesterification, the optical isomers of the compounds were synthesized, maintaining their absolute configurations. This research demonstrates the importance of benzoxazole derivatives in the precise and selective synthesis of pharmacologically relevant compounds (Matsubara et al., 2000).
Antifungal Agents
A study by Sangshetti et al. (2014) synthesized a novel series of tetrahydrothieno[3,2-c]pyridines from thienopyridine hydrazide and evaluated their antifungal activity. One of the compounds was found to be more potent against Candida albicans compared to miconazole, indicating the potential of benzoxazole derivatives as antifungal agents (Sangshetti et al., 2014).
Safety and Hazards
The safety and hazards associated with 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline are not specified in the current search results. It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .
Eigenschaften
IUPAC Name |
5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-9-6-11(3)15-14(7-9)18-16(19-15)12-5-4-10(2)13(17)8-12/h4-8H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMXSGJNMHPTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)
![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)
![2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650523.png)

![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)
![Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride](/img/structure/B2650533.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2650534.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)

![2-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2650537.png)
![Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2650539.png)